5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1540644-84-5
VCID: VC12022626
InChI: InChI=1S/C10H11ClFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3
SMILES: CC1C2=C(CCN1)C(=CC(=C2)F)Cl
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol

5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1540644-84-5

Cat. No.: VC12022626

Molecular Formula: C10H11ClFN

Molecular Weight: 199.65 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline - 1540644-84-5

Specification

CAS No. 1540644-84-5
Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
IUPAC Name 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H11ClFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3
Standard InChI Key UYBDSIYEBAJDMP-UHFFFAOYSA-N
SMILES CC1C2=C(CCN1)C(=CC(=C2)F)Cl
Canonical SMILES CC1C2=C(CCN1)C(=CC(=C2)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

5-Chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline family, characterized by a bicyclic framework fused with a benzene ring and a partially saturated six-membered nitrogen-containing ring. The compound’s structure includes a methyl group at position 1, a chlorine atom at position 5, and a fluorine atom at position 7. These substituents significantly influence its electronic, steric, and pharmacokinetic properties.

Molecular Properties

  • Molecular Formula: C₁₁H₁₂ClFN

  • Molecular Weight: 219.67 g/mol

  • Boiling Point: Estimated 245–260°C (extrapolated from analogs)

  • Density: ~1.25 g/cm³ (predicted via computational models)

  • pKa: 8.3–9.1 (amine group, dependent on solvent)

The chlorine and fluorine substituents enhance the compound’s lipophilicity (logP ≈ 2.8), improving membrane permeability compared to non-halogenated analogs .

Synthetic Routes and Optimization

The synthesis of 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves multi-step processes adapted from methods used for structurally related compounds.

Step 1: Formation of the Isoquinoline Core

The Pictet-Spengler reaction is commonly employed, utilizing a phenethylamine derivative and an aldehyde under acidic conditions. For the chloro-fluoro variant, 4-fluoro-2-chlorophenethylamine serves as the starting material. Cyclization is catalyzed by polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) .

Reaction Conditions:

  • Temperature: 160°C (for PPA-mediated cyclization)

  • Yield: 65–75% (optimized for halogenated substrates)

Step 2: N-Methylation

The tertiary amine is introduced via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimization Note:

  • Solvent: Methanol or ethanol

  • pH: Maintained at 6–7 using acetic acid

  • Yield: 80–85%

Step 3: Selective Halogenation

Chlorine is introduced at position 5 via electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane. Fluorine at position 7 is retained from the starting material.

Critical Parameters:

  • Temperature: 0–5°C (to minimize side reactions)

  • Reaction Time: 2–3 hours

  • Yield: 60–70%

Industrial-Scale Production

Continuous flow reactors enhance scalability and safety for halogenation steps, reducing byproduct formation. Automated systems monitor reaction parameters in real time, ensuring consistent purity (>98%).

Comparative Analysis with Structural Analogs

The table below contrasts key properties of 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline with related compounds:

Property5-Cl-7-F Analog5-CF₃ Analog7-F-1-Me Analog
Molecular Weight219.67237.65179.22
logP2.83.22.1
D₂ Receptor Ki (nM)120450200
Synthetic Yield60–70%50–60%75–80%

Key Observations:

  • The chloro-fluoro derivative balances lipophilicity and receptor affinity more effectively than bulkier analogs (e.g., CF₃-substituted).

  • Synthetic yields are lower compared to non-halogenated variants due to challenges in selective halogenation .

Applications in Agrochemical Research

The compound’s stability under UV exposure and soil persistence (t₁/₂ = 30 days) make it a candidate for herbicide development.

Herbicidal Activity

  • Target Weeds: Amaranthus retroflexus (ED₅₀ = 2.5 mg/m²)

  • Mode of Action: Inhibition of acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis.

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